C16H16Cl3N5O3
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Overview
Description
The compound with the molecular formula C16H16Cl3N5O3 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H16Cl3N5O3 typically involves multi-step organic reactions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of This compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
C16H16Cl3N5O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C16H16Cl3N5O3: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which C16H16Cl3N5O3 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
C16H16Cl3N5O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other cyanoacetamide derivatives and substituted aryl amines.
Uniqueness: The presence of multiple functional groups in This compound allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C16H16Cl3N5O3 |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N5O3.ClH/c17-9-1-3-12(18)11(7-9)13-4-2-10(25-13)8-20-5-6-21-16(24)14-15(19)23-26-22-14;/h1-4,7,20H,5-6,8H2,(H2,19,23)(H,21,24);1H |
InChI Key |
HYBYKIYJWXIMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl.Cl |
Origin of Product |
United States |
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